molecular formula C14H10Cl2O2 B2970841 (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one CAS No. 468072-74-4

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one

Cat. No.: B2970841
CAS No.: 468072-74-4
M. Wt: 281.13
InChI Key: QJXPJNBLAHITGA-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

    Substitution with 3,4-Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using a Friedel-Crafts acylation reaction, where the furan ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a condensation reaction between the substituted furan and an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane, depending on the reducing agent used.

    Substitution: The furan ring and the 3,4-dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of aromatic substitution.

Uniqueness

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one is unique due to its specific combination of a furan ring, a 3,4-dichlorophenyl group, and a butenone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)2-4-11-5-7-14(18-11)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXPJNBLAHITGA-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.